molecular formula C12H12N4S B11867859 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine CAS No. 886507-40-0

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B11867859
CAS No.: 886507-40-0
M. Wt: 244.32 g/mol
InChI Key: GTHLSHLKHHVBRC-UHFFFAOYSA-N
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Description

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, one common method involves the alkylation of imidazo[1,2-a]pyridine derivatives in acetonitrile under heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles for substitution reactions. Conditions often involve heating and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the thiazole ring .

Properties

CAS No.

886507-40-0

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N4S/c1-7-4-3-5-16-10(8(2)14-11(7)16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)

InChI Key

GTHLSHLKHHVBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)N)C

Origin of Product

United States

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